Potassium L-tartaric acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

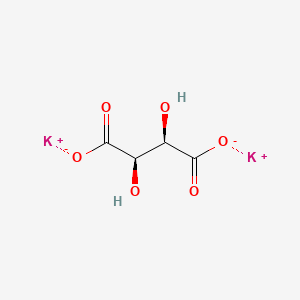

C4H4K2O6 |

|---|---|

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

dipotassium;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |

Clave InChI |

AVTYONGGKAJVTE-OLXYHTOASA-L |

SMILES isomérico |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

SMILES canónico |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Potassium L-Tartrate Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of two key potassium salts of L-tartaric acid: potassium hydrogen L-tartrate (potassium bitartrate) and dipotassium (B57713) L-tartrate. This document details experimental protocols for their synthesis and outlines the methodologies for their characterization using various analytical techniques. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Synthesis of Potassium L-Tartrate Compounds

Two primary forms of potassium L-tartrate can be synthesized: the mono-potassium salt (potassium bitartrate) and the di-potassium salt. The choice of synthesis route depends on the desired salt.

Synthesis of Potassium Hydrogen L-Tartrate (Potassium Bitartrate)

A common laboratory-scale synthesis of potassium bitartrate (B1229483) involves the precipitation from a solution of a tartrate salt by acidification.[1]

Experimental Protocol:

-

Dissolution: Dissolve 5 grams of potassium sodium tartrate in 5 ml of water.

-

Precipitation: Add diluted acetic acid to the solution dropwise until precipitation of a white crystalline solid ceases.

-

Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the collected crystals with a 50% ethanol (B145695) solution to remove impurities. Avoid washing with pure water as it can dissolve the product.

-

Drying: Dry the purified potassium bitartrate crystals in an oven at 105°C for approximately 3 hours.[2]

Synthesis of Dipotassium L-Tartrate

Dipotassium L-tartrate is synthesized by the neutralization of L-tartaric acid with two equivalents of potassium hydroxide (B78521).[3]

Experimental Protocol:

-

Reaction Mixture: Prepare a solution of L-tartaric acid in water.

-

Neutralization: Slowly add a solution containing a 2:1 molar ratio of potassium hydroxide (KOH) to L-tartaric acid while stirring continuously.

-

pH Adjustment (Optional): The resulting solution can be used as a buffer. For the synthesis of the solid salt, the pH can be adjusted as needed.[3]

-

Crystallization: Concentrate the solution by evaporation to induce crystallization of dipotassium L-tartrate.

-

Isolation and Drying: Isolate the crystals by filtration and dry them in a desiccator or at a moderately elevated temperature.

Characterization of Potassium L-Tartrate

A thorough characterization of the synthesized potassium L-tartrate compounds is essential to confirm their identity, purity, and structural properties. The following are key analytical techniques employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (KBr Pellet Method): [4][5][6][7]

-

Sample Preparation: Grind 1-2 mg of the potassium L-tartrate sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[5][8]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Quantitative Data: Characteristic FTIR Absorption Bands

| Functional Group | Vibration Mode | Potassium Bitartrate (cm⁻¹) | Dipotassium L-Tartrate (cm⁻¹) |

| O-H (hydroxyl) | Stretching | ~3400 (broad) | ~3400 (broad) |

| C-H | Stretching | ~2977 | ~2980 |

| C=O (carboxyl) | Asymmetric Stretching | ~1730 | - |

| COO⁻ (carboxylate) | Asymmetric Stretching | - | ~1600-1570 |

| COO⁻ (carboxylate) | Symmetric Stretching | ~1400 | ~1400 |

| C-O | Stretching | ~1100-1000 | ~1100-1000 |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the potassium L-tartrate sample in a suitable deuterated solvent (e.g., D₂O). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.[9][10]

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Assignment | L-Tartaric Acid in D₂O (ppm) |

| ¹H | CH | ~4.74 |

| ¹³C | CH-OH | ~75 |

| ¹³C | COO⁻ | ~178 |

Note: Chemical shifts for the potassium salts are expected to be similar to that of L-tartaric acid in a neutral to basic D₂O solution. The exact chemical shifts can be influenced by pH and concentration.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and phase transitions of the material.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into an alumina (B75360) or platinum TGA/DSC pan.[11][12]

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[13] Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Quantitative Data: Thermal Properties

| Compound | Event | Temperature (°C) | Weight Loss (%) |

| Potassium Bitartrate | Decomposition Onset | ~200-220 | - |

| Potassium Ammonium (B1175870) L-Tartrate | Thermal Stability up to | 258 | - |

| Potassium Ammonium L-Tartrate | Melting Point | 288 | - |

Note: Data for the related compound potassium ammonium L-tartrate is provided as a reference for thermal behavior.[14] The decomposition of potassium bitartrate is complex and occurs over a range of temperatures.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized compounds.

Experimental Protocol (Powder XRD): [15][16][17][18]

-

Sample Preparation: Finely grind the crystalline sample to a homogeneous powder. Mount the powder on a sample holder, ensuring a flat surface.[15][16][18]

-

Data Acquisition: Collect the powder diffraction pattern using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation). Scan a range of 2θ angles.

Quantitative Data: Crystallographic Parameters for Potassium Hydrogen L-Tartrate [19]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 7.607(1) Å |

| b | 7.779(1) Å |

| c | 10.639(1) Å |

| Volume | 629.6 ų |

| Z | 4 |

Visualizations

The following diagrams illustrate the workflows for the synthesis and characterization of potassium L-tartrate.

Caption: Workflow for the synthesis of potassium bitartrate and dipotassium tartrate.

References

- 1. scribd.com [scribd.com]

- 2. Potassium Bitartrate [drugfuture.com]

- 3. prepchem.com [prepchem.com]

- 4. pelletpressdiesets.com [pelletpressdiesets.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. m.youtube.com [m.youtube.com]

- 9. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mse.washington.edu [mse.washington.edu]

- 13. researchgate.net [researchgate.net]

- 14. sphinxsai.com [sphinxsai.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. mcgill.ca [mcgill.ca]

- 17. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 18. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 19. Structure of potassium hydrogen L(+)-tartrate, KH(C4H4O6) | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Natural Sources and Extraction of Potassium L-Tartrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the natural origins of potassium L-tartrate, a compound of significant interest in the pharmaceutical and food industries. The document details the primary natural sources and provides a comprehensive overview of the methodologies for its extraction and purification, with a focus on protocols and quantitative data to support research and development efforts.

Natural Sources of Potassium L-Tartrate

Potassium L-tartrate, also known as potassium bitartrate (B1229483) or cream of tartar, is a naturally occurring organic salt. Its primary and most commercially significant source is the fruit of the grapevine (Vitis vinifera) and the byproducts of winemaking.[1][2][3]

During the fermentation of grape juice, tartaric acid and potassium, both naturally present in grapes, combine and precipitate out of the solution as the alcohol concentration increases and the temperature drops.[1][4] This crystalline deposit is known by several names, including:

-

Argol: The crude crystalline deposit that forms on the inside of wine barrels and tanks during fermentation and aging.[2][5]

-

Wine Lees: The sediment left in vessels after fermentation, which contains yeast, grape solids, and precipitated tartrates.[2][6]

While grapes are the principal source, tartaric acid and its salts are also found in other tart fruits, but in much lower concentrations, making them less viable for commercial extraction.[3][7]

Composition of Raw Materials

The composition of the crude material from which potassium L-tartrate is extracted can vary depending on the grape variety, fermentation conditions, and storage. A typical composition of wine tartar is presented in Table 1.

Table 1: Typical Chemical Composition of Wine Tartar

| Component | Concentration (%) |

| Potassium Bitartrate | 50 - 85 |

| Calcium Tartrate | 5 - 20 |

| Organic Matter (e.g., tannins, coloring agents) | 5 - 15 |

| Inorganic Matter (e.g., silica, phosphates) | 2 - 10 |

Source: Data synthesized from multiple sources.

Extraction and Purification of Potassium L-Tartrate

The industrial production of potassium L-tartrate from winery waste is a well-established process that primarily relies on the principles of dissolution, purification, and crystallization.

Traditional Extraction and Purification Protocol

The conventional method for extracting and purifying potassium L-tartrate involves a series of steps designed to isolate the compound from the crude argol or wine lees and achieve a high degree of purity.

Experimental Protocol: Laboratory-Scale Extraction from Wine Tartar

This protocol outlines a typical procedure for the extraction and purification of potassium L-tartrate from crude wine tartar.

1. Materials and Equipment:

- Crude wine tartar (argol)

- Distilled or deionized water

- Activated carbon (for decolorization)

- Bentonite (optional, as a clarifying agent)

- Heating mantle with magnetic stirrer

- Reaction vessel (e.g., large beaker or flask)

- Filtration apparatus (e.g., Buchner funnel with vacuum flask)

- Filter paper

- Crystallization dish

- Drying oven

- pH meter

2. Procedure:

Advanced Extraction Technologies

While traditional crystallization remains a common method, more advanced technologies are being employed to improve efficiency and sustainability.

-

Electrodialysis: This membrane-based process uses an electric potential to separate ions. In the context of wine or grape juice, it can selectively remove potassium and tartrate ions, facilitating their recovery.

-

Fluidized Bed Crystallizers: This technology enhances the crystallization process by suspending the forming crystals in an upward flow of the supersaturated solution. This leads to more efficient crystal growth and can be operated continuously.

Quantitative Data

The following tables summarize key quantitative parameters related to the extraction and properties of potassium L-tartrate.

Table 2: Solubility of Potassium L-Tartrate in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 0.57 |

| 100 | 6.1 |

Source: Wikipedia[1]

Table 3: Key Process Parameters for Tartrate Stabilization in Wine

| Parameter | Value | Purpose |

| Seeding Rate | 4 g/L of powdered KHT | To induce crystallization |

| Cold Stabilization Temperature | 0°C to -4°C | To decrease solubility and force precipitation |

Source: Various enological resources.[2][8]

Process Diagrams

The following diagrams illustrate the workflow for the extraction and purification of potassium L-tartrate.

Caption: General workflow for the extraction and purification of potassium L-tartrate.

Caption: Detailed stages of the cooling crystallization process for potassium L-tartrate.

References

- 1. escholarship.org [escholarship.org]

- 2. Effect of different physicochemical de-tartration methods on red grape juice quality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atpgroup.com [atpgroup.com]

- 4. enology.fst.vt.edu [enology.fst.vt.edu]

- 5. ispiceyou.com [ispiceyou.com]

- 6. jes.utm.md [jes.utm.md]

- 7. Oenological analysis - Potassium in wine, juice - NT Sensors [ntsensors.com]

- 8. opportunityfoodtech.com [opportunityfoodtech.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereoisomers of Tartaric Acid and Their Properties

This technical guide provides a comprehensive overview of the stereoisomers of tartaric acid, detailing their unique chemical and physical properties. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of stereoisomerism and its implications in scientific research and pharmaceutical applications. The guide includes structured data, detailed experimental methodologies, and visual diagrams to elucidate the complex relationships and procedures associated with tartaric acid stereoisomers.

Introduction to Tartaric Acid Stereoisomerism

Tartaric acid, with the IUPAC name 2,3-dihydroxybutanedioic acid, is a dicarboxylic acid containing two chiral centers at carbons C2 and C3. This structure gives rise to three distinct stereoisomers.[1][2] Two of these isomers are chiral and optically active, existing as a pair of enantiomers, while the third is an achiral, optically inactive meso compound.[3] Additionally, an equal mixture of the two enantiomers forms a racemic mixture, which is also optically inactive.[4]

The stereoisomers of tartaric acid are:

-

L-(+)-tartaric acid: The (2R,3R) enantiomer, which is dextrorotatory, meaning it rotates plane-polarized light to the right.[5] This is the naturally occurring form of tartaric acid, commonly found in grapes and other fruits.[4]

-

D-(-)-tartaric acid: The (2S,3S) enantiomer, which is the mirror image of the L-(+)-form and is levorotatory, rotating plane-polarized light to the left.[5]

-

meso-Tartaric acid: The (2R,3S) stereoisomer. Despite having two chiral centers, it possesses an internal plane of symmetry, making the molecule achiral and thus optically inactive due to internal compensation.[3][4]

-

DL-Tartaric acid (Racemic mixture): An equimolar mixture of the L-(+) and D-(-) enantiomers. It is optically inactive due to external compensation, where the equal and opposite rotations of the two enantiomers cancel each other out.[4]

The distinct spatial arrangements of these isomers lead to significant differences in their physical properties, which are crucial for their separation and application in various fields, including as chiral resolving agents in the pharmaceutical industry.

Physical and Chemical Properties

The physical properties of the tartaric acid stereoisomers are summarized in the table below, highlighting the differences that arise from their unique molecular geometries. Enantiomers share identical physical properties in an achiral environment, with the exception of the direction in which they rotate plane-polarized light.[6] Diastereomers, such as the meso form in relation to the enantiomeric pair, have distinct physical properties.[6]

| Property | L-(+)-Tartaric Acid (2R,3R) | D-(-)-Tartaric Acid (2S,3S) | meso-Tartaric Acid (2R,3S) | DL-Tartaric Acid (Racemic) |

| Melting Point (°C) | 169-172[7] | 169-172[7] | 165-166[7] | 206[7] |

| Specific Rotation ([(\alpha)]D20) | +12.4°[8] | -12.4°[8] | 0°[8] | 0°[8] |

| Solubility in water (g/L at 20°C) | 1330[7] | 1330[7] | 1250[7] | 210[7] |

| Density (g/cm³) | 1.7598[6] | 1.7598[6] | 1.6660[9] | N/A |

| pKa1 (at 25°C) | 2.89[7] | 2.89[7] | 3.22[7] | N/A |

| pKa2 (at 25°C) | 4.40[7] | 4.40[7] | 4.85[7] | N/A |

Stereoisomeric Relationships and Synthesis

The relationships between the different stereoisomers of tartaric acid can be visualized as a logical flow. The two chiral enantiomers are non-superimposable mirror images of each other, while the meso form is a diastereomer of both the L-(+) and D-(-) forms.

Caption: A diagram illustrating the stereoisomeric relationships between the different forms of tartaric acid.

Experimental Protocols

Objective: To determine the specific rotation of a tartaric acid enantiomer.

Methodology:

-

Preparation of Standard Solutions: Accurately weigh a series of samples of the tartaric acid enantiomer (e.g., L-(+)-tartaric acid) to prepare solutions of varying concentrations (e.g., 5, 10, 15, 20 g/100 mL) in distilled water.[10]

-

Instrument Calibration: Calibrate the polarimeter using a blank sample of distilled water to set the zero point.[10]

-

Sample Measurement:

-

Rinse the polarimeter sample tube with a small amount of the first standard solution and then fill the tube, ensuring no air bubbles are present.

-

Place the sample tube in the polarimeter and measure the observed angle of rotation ((\alpha)).

-

Repeat the measurement for each of the prepared standard solutions.

-

-

Calculation of Specific Rotation: The specific rotation ([(\alpha)]) is calculated using the formula: [(\alpha)] = (\alpha) / (l * c) where (\alpha) is the observed rotation, l is the path length of the sample tube in decimeters (dm), and c is the concentration of the solution in g/mL.

-

Data Analysis: Plot a graph of the observed rotation ((\alpha)) against concentration (c). The slope of the resulting line will be equal to [(\alpha)] * l, from which the specific rotation can be accurately determined.

Objective: To separate the enantiomers from a racemic mixture of tartaric acid.

Principle: This method involves the reaction of the racemic acid with a chiral base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Methodology:

-

Formation of Diastereomeric Salts:

-

Dissolve the racemic tartaric acid in a suitable solvent (e.g., methanol).

-

Add an equimolar amount of a chiral resolving agent, such as a pure enantiomer of an amine base (e.g., (R)-1-phenylethylamine). This reaction forms two diastereomeric salts: (L-(+)-tartrate)-(R-amine) and (D-(-)-tartrate)-(R-amine).

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to induce crystallization. One of the diastereomeric salts will be less soluble and will crystallize out of the solution first.

-

Collect the crystals by vacuum filtration.

-

-

Isolation of Enantiomers:

-

Treat the separated diastereomeric salt crystals with a strong acid (e.g., HCl) to regenerate the pure tartaric acid enantiomer and the salt of the chiral amine.

-

The pure tartaric acid enantiomer can then be isolated by extraction or further crystallization.

-

The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process.

-

Caption: A workflow diagram illustrating the process of chemical resolution for separating tartaric acid enantiomers.

Objective: To separate and quantify the enantiomers of tartaric acid.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

Methodology:

-

Chromatographic System:

-

Column: A chiral column, such as one with a cellulose-based stationary phase (e.g., Chiralcel OJ-H).[11]

-

Mobile Phase: A suitable mobile phase, which could be a mixture of solvents like n-hexane and an alcohol (e.g., ethanol), often with a small amount of an acidic or basic modifier to improve peak shape.[11]

-

Detector: A UV detector is commonly used.[11]

-

-

Sample Preparation: Dissolve a known amount of the tartaric acid sample in the mobile phase.

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard solution of the racemic mixture to determine the retention times for both the L-(+) and D-(-) enantiomers.

-

Inject the sample solution.

-

Identify and quantify the enantiomers in the sample by comparing their retention times and peak areas to those of the standards.

-

Conclusion

The stereoisomers of tartaric acid serve as a foundational example in the study of stereochemistry. Their distinct physical properties, arising from subtle differences in their three-dimensional structure, not only make their separation a classic chemical challenge but also underpin their utility in various scientific and industrial applications. For professionals in drug development, a thorough understanding of these principles is paramount, as the chirality of molecules often dictates their pharmacological activity. The experimental protocols detailed herein provide a practical framework for the analysis and separation of these important chemical entities.

References

- 1. jocpr.com [jocpr.com]

- 2. Isomerism of Tartaric Acid [pw.live]

- 3. Discuss the optical isomerism in tartaric acid class 11 chemistry CBSE [vedantu.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tsfx.edu.au [tsfx.edu.au]

- 7. Tartaric acid - Wikipedia [en.wikipedia.org]

- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 9. chegg.com [chegg.com]

- 10. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]

- 11. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Potassium L-Tartaric Acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium L-tartaric acid, also known as potassium bitartrate (B1229483) or cream of tartar. Understanding the solubility of this compound is critical in various applications, including pharmaceutical formulations, food chemistry, and winemaking. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a generalized experimental workflow.

Introduction to this compound

This compound (KHC₄H₄O₆) is the potassium acid salt of L-tartaric acid. It is a white crystalline powder with a molar mass of 188.177 g/mol .[1] It is commonly encountered as a byproduct of winemaking, where it crystallizes in wine casks during the fermentation of grape juice.[1][2] In the pharmaceutical industry, it is used as an excipient and in some formulations for its buffering and laxative properties.[3][4] Its solubility characteristics are a key factor in its application and processing.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors, primarily the solvent composition and temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Water at Different Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) | Solubility (g / L) | Molar Solubility (mol/L) | Reference |

| 10 | ~0.4% | - | - | [4] |

| 20 | 0.57 | 5.11 | 0.0302 | [1][5][6] |

| 25 | 0.8 | - | ~0.034 | [3][7] |

| 100 | 6.1 | - | - | [1][3] |

Table 2: Solubility of this compound in Aqueous Ethanol (B145695) Solutions

| Ethanol Concentration (% v/v) | Temperature (°C) | Solubility (g / L) | Reference |

| 10 | 21.6 | 3.29 | [8] |

It is consistently reported that this compound is insoluble or only slightly soluble in pure alcohol.[1][9] The solubility in aqueous ethanol solutions decreases as the alcohol concentration increases. While some sources mention its use in glycerol (B35011) solutions for crystallization, specific quantitative solubility data in glycerol could not be found in the reviewed literature.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of this compound. The choice of method depends on the desired accuracy and the available equipment. Below are detailed methodologies for two common approaches.

3.1. Isothermal Equilibrium Method

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

-

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., deionized water, ethanol-water mixture)

-

Thermostatic water bath or incubator

-

Stirring plate and magnetic stir bars

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Standardized sodium hydroxide (B78521) (NaOH) solution (for titration)

-

Phenolphthalein (B1677637) indicator

-

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

-

The container is placed in a thermostatic water bath set to the desired temperature.

-

The mixture is agitated vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the stirring is stopped, and the undissolved solid is allowed to settle.

-

A sample of the supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

The sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.

-

A known volume of the clear filtrate is pipetted into an Erlenmeyer flask.

-

A few drops of phenolphthalein indicator are added to the flask.

-

The solution is then titrated with a standardized solution of NaOH until a persistent pink color is observed.[10] The hydrogen tartrate ion (HT⁻) reacts with the hydroxide ion (OH⁻) in a 1:1 molar ratio.[10]

-

The concentration of the dissolved this compound is calculated from the volume of NaOH used in the titration.

-

3.2. Polythermal Method (Dynamic Method)

This method involves determining the temperature at which a solution of a known concentration becomes saturated upon cooling or unsaturated upon heating.

-

Materials:

-

This compound (solid)

-

Solvent of interest

-

Test tubes or a small reaction vessel

-

Heating and cooling system with precise temperature control (e.g., water bath with a cryostat)

-

Thermometer or temperature probe

-

Stirring mechanism

-

Analytical balance

-

-

Procedure:

-

A precisely weighed amount of this compound is added to a known volume or mass of the solvent in a test tube.[11]

-

The test tube is placed in a water bath, and the temperature is gradually increased while stirring until all the solid dissolves completely.[11]

-

The clear solution is then slowly cooled at a controlled rate (e.g., 0.5 °C/min).

-

The temperature at which the first crystals appear is recorded as the saturation temperature for that specific concentration.[12]

-

This process is repeated for different concentrations of this compound to construct a solubility curve.[11]

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal equilibrium method.

References

- 1. Potassium bitartrate - Sciencemadness Wiki [sciencemadness.org]

- 2. awri.com.au [awri.com.au]

- 3. Potassium tartrate | 921-53-9 [chemicalbook.com]

- 4. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vason.com [vason.com]

- 6. brainly.com [brainly.com]

- 7. upload.wikimedia.org [upload.wikimedia.org]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. digipac.ca [digipac.ca]

- 11. Chemistry 30 Solution Chemistry. The Solubility of a Salt Lab [sites.prairiesouth.ca]

- 12. Untitled [faculty.uml.edu]

Spectroscopic Fingerprinting of Potassium L-Tartrate: A Technical Guide to FTIR and NMR Analysis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Analysis of Potassium L-Tartrate using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This in-depth whitepaper provides a detailed examination of the spectroscopic properties of potassium L-tartrate (dipotassium L-tartrate), a compound of significant interest in the pharmaceutical and food industries. By leveraging the analytical power of FTIR and NMR spectroscopy, this guide offers a foundational understanding of the molecular structure and chemical environment of this important organic salt. This document outlines key experimental protocols and presents quantitative spectral data to aid in the characterization and quality control of potassium L-tartrate.

Introduction

Potassium L-tartrate, the potassium salt of L-tartaric acid, is widely utilized as a food additive (E336), a component in buffer solutions, and in various pharmaceutical formulations.[1] Its chirality and functional groups make spectroscopic analysis a critical tool for confirming its identity, purity, and structural integrity. This guide focuses on two primary spectroscopic techniques: FTIR, which probes the vibrational modes of functional groups, and NMR, which provides detailed information about the atomic nuclei and their chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the compound.

FTIR Spectral Data

The FTIR spectrum of potassium L-tartrate is characterized by strong absorption bands corresponding to the vibrational modes of its carboxylate, hydroxyl, and C-H groups. The deprotonation of the carboxylic acid groups in L-tartaric acid to form the tartrate salt results in characteristic shifts in the carbonyl stretching frequency.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3400 - 3200 (broad) | O-H stretching (hydroxyl groups and water of hydration) |

| ~2980 - 2900 | C-H stretching |

| ~1600 - 1550 | C=O asymmetric stretching (carboxylate) |

| ~1450 - 1390 | C=O symmetric stretching (carboxylate) |

| ~1150 - 1050 | C-O stretching (hydroxyl groups) |

| Below 1000 | Fingerprint region (C-C stretching, O-H and C-H bending) |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the hydration state of the crystal.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

The KBr (potassium bromide) pellet method is a common technique for obtaining the FTIR spectrum of a solid sample.

Materials:

-

Potassium L-tartrate sample

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: A small amount of the potassium L-tartrate sample (approximately 1-2 mg) is ground to a fine powder using an agate mortar and pestle.

-

Mixing: The powdered sample is then thoroughly mixed with approximately 100-200 mg of dry KBr powder.

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of a molecule in solution. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), precise information about the connectivity and chemical environment of atoms can be obtained.

NMR Spectral Data

The ¹H and ¹³C NMR spectra of potassium L-tartrate are relatively simple due to the molecule's symmetry. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms. The spectra of the D- and L-enantiomers are identical in a non-chiral solvent.

¹H NMR (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.3-4.4 | Singlet | 2 x CH |

¹³C NMR (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~178-180 | 2 x COO⁻ |

| ~75-77 | 2 x CH-OH |

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can be influenced by the solvent, pH, and temperature.

Experimental Protocol: NMR Analysis

Materials:

-

Potassium L-tartrate sample

-

Deuterated solvent (e.g., D₂O)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Dissolution: An appropriate amount of the potassium L-tartrate sample is dissolved in a deuterated solvent (e.g., D₂O) to a suitable concentration (typically 5-20 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR).

-

Sample Transfer: The solution is transferred to a clean, dry NMR tube.

-

Analysis: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Visualization of Analytical Workflows

To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for FTIR and NMR analysis, as well as the logical relationship in spectroscopic characterization.

Conclusion

This technical guide has provided a concise yet comprehensive overview of the FTIR and NMR spectroscopic analysis of potassium L-tartrate. The presented data tables summarize the key spectral features, and the detailed experimental protocols offer practical guidance for researchers. The visualized workflows further clarify the analytical process. This information serves as a valuable resource for the accurate identification, characterization, and quality assessment of potassium L-tartrate in various scientific and industrial applications.

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of Potassium Hydrogen Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hydrogen tartrate (KHC₄H₄O₆), also known as potassium bitartrate (B1229483) or cream of tartar, is a salt of tartaric acid with significant applications in the food, pharmaceutical, and chemical industries. Understanding its thermal stability and decomposition pathway is crucial for its effective use in various processes, including as a pH buffer, excipient in pharmaceutical formulations, and a component in baking powders. This technical guide provides a comprehensive overview of the thermal decomposition of potassium hydrogen tartrate, detailing experimental protocols, presenting quantitative data, and visualizing the decomposition process.

The thermal analysis of potassium hydrogen tartrate is typically conducted using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss at different stages. DSC measures the heat flow into or out of a sample as it is heated or cooled, indicating endothermic or exothermic transitions. EGA, often coupled with TGA (TGA-EGA), identifies the gaseous products evolved during decomposition, commonly using Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).

Experimental Protocols

A robust thermal analysis of potassium hydrogen tartrate involves a systematic experimental approach. The following protocols are based on established methodologies for thermal analysis of organic salts.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous TGA/DSC instrument is ideal for characterizing the thermal decomposition of potassium hydrogen tartrate.

-

Instrument: A calibrated simultaneous thermal analyzer (e.g., Netzsch STA 409, Shimadzu DTG-60, or equivalent).

-

Sample Preparation: A small sample of high-purity potassium hydrogen tartrate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 600-800°C. A linear heating rate, commonly 10°C/min, is applied.

-

Data Collection: The instrument continuously records the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

Evolved Gas Analysis (EGA)

To identify the gaseous decomposition products, the TGA instrument is coupled to a mass spectrometer or an FTIR spectrometer.

-

TGA-MS/FTIR Interface: A heated transfer line (typically maintained at ~200°C) connects the TGA furnace outlet to the MS or FTIR gas cell to prevent condensation of the evolved gases.

-

Mass Spectrometry (MS): A quadrupole mass spectrometer is used to monitor the mass-to-charge ratio (m/z) of the evolved gases in real-time. This allows for the identification of small molecules such as water (H₂O, m/z 18), carbon monoxide (CO, m/z 28), and carbon dioxide (CO₂, m/z 44).

-

Fourier Transform Infrared Spectroscopy (FTIR): An FTIR spectrometer equipped with a gas cell continuously records the infrared spectrum of the evolved gases. This provides information about the functional groups present in the gaseous products and allows for their identification by comparing the spectra with known libraries.

Data Presentation

The thermal decomposition of potassium hydrogen tartrate proceeds through multiple stages. The following tables summarize the expected quantitative data based on theoretical calculations and analysis of analogous compounds.

Table 1: Key Thermal Decomposition Stages of Potassium Hydrogen Tartrate

| Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Primary Evolved Gases |

| I | ~200 - 300 | ~9.57 | Water (H₂O) |

| II | ~300 - 500 | ~41.46 | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O) |

| Total | ~200 - 500 | ~51.03 |

Table 2: Detailed Breakdown of Proposed Decomposition Steps and Mass Loss

| Step | Proposed Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| 1 | 2 KHC₄H₄O₆(s) → K₂C₈H₈O₁₁(s) + H₂O(g) | ~200 - 300 | 4.78 | 4.78 |

| 2 | K₂C₈H₈O₁₁(s) → K₂C₂O₄(s) + other products | ~300 - 500 | Variable | - |

| 3 | Overall Decomposition to K₂CO₃ | >500 | 51.03 | 51.03 |

Note: The temperature ranges are estimations based on available TGA curves of similar compounds. The actual values may vary depending on experimental conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the thermal decomposition analysis of potassium hydrogen tartrate using a coupled TGA-DSC-EGA system.

Proposed Thermal Decomposition Pathway

The following diagram illustrates the proposed multi-step thermal decomposition pathway of potassium hydrogen tartrate.

Discussion of Decomposition Mechanism

The thermal decomposition of potassium hydrogen tartrate is a complex process involving dehydration, decarboxylation, and the formation of intermediate species.

Stage I (approx. 200-300°C): The initial mass loss observed in this temperature range is primarily attributed to a dehydration reaction. It is proposed that two molecules of potassium hydrogen tartrate undergo condensation to form an anhydrous intermediate and release one molecule of water. This is an endothermic process as indicated by DSC analysis of similar compounds.

Stage II (approx. 300-500°C): This stage involves the major decomposition of the organic moiety. The anhydrous intermediate breaks down, leading to the evolution of a mixture of gases, including carbon monoxide (CO), carbon dioxide (CO₂), and additional water (H₂O). This is a highly exothermic process. The solid residue at the end of this stage is primarily potassium carbonate (K₂CO₃).

Final Residue: Above 500°C, the mass stabilizes, and the final solid residue is expected to be potassium carbonate. The theoretical mass of potassium carbonate remaining from the decomposition of potassium hydrogen tartrate is approximately 48.97% of the initial mass, which corresponds to a total mass loss of 51.03%.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition analysis of potassium hydrogen tartrate. The presented experimental protocols offer a standardized approach for obtaining reliable TGA, DSC, and EGA data. The quantitative data, based on theoretical calculations and analogies with similar compounds, serve as a valuable reference for researchers. The visualized experimental workflow and decomposition pathway provide a clear understanding of the analytical process and the chemical transformations involved. For drug development professionals, this information is critical for assessing the thermal stability of formulations containing potassium hydrogen tartrate and for ensuring product quality and safety. Further research involving detailed analysis of the evolved gases at each decomposition stage would provide a more refined understanding of the complex reaction mechanism.

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of L-(+)-Tartaric Acid Monopotassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of L-(+)-Tartaric acid monopotassium salt, a compound of significant interest in various scientific and industrial fields, including pharmaceuticals. Also known as potassium bitartrate (B1229483) or cream of tartar, its three-dimensional atomic arrangement is crucial for understanding its physicochemical properties, stability, and interactions with other molecules. This document summarizes the key crystallographic data and outlines the experimental procedures for its determination.

Crystallographic Data Summary

L-(+)-Tartaric acid monopotassium salt has been reported to crystallize in different polymorphic forms, with the orthorhombic system being well-characterized. The following table summarizes the crystallographic data for this form, providing a quantitative foundation for computational modeling and solid-state characterization.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| Unit Cell Dimensions | ||

| a | 7.607(1) Å | [1] |

| b | 7.779(1) Å | [1] |

| c | 10.639(1) Å | [1] |

| α, β, γ | 90° | [1] |

| Volume (V) | 629.6 ų | [1] |

| Formula Units per Unit Cell (Z) | 4 | [1] |

| Density (calculated) | 1.98 g/cm³ | [1] |

| Density (measured) | 1.95 g/cm³ | [1] |

| Radiation | Cu Kα (λ = 1.5418 Å) | [1] |

| Temperature | 293 K | [1] |

| R-factor | 0.069 for 549 observed reflections | [1] |

Experimental Protocols

The determination of the crystal structure of L-(+)-Tartaric acid monopotassium salt involves a multi-step process encompassing crystallization, data collection, and structure solution and refinement. The following is a detailed methodology based on established crystallographic practices.

Crystallization

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination. L-(+)-Tartaric acid monopotassium salt can be crystallized from aqueous solutions.

-

Materials: L-(+)-Tartaric acid, Potassium hydroxide (B78521) (KOH), deionized water.

-

Procedure:

-

Prepare an aqueous solution of L-(+)-tartaric acid.

-

Stoichiometrically add an aqueous solution of potassium hydroxide to the tartaric acid solution while stirring to form monopotassium tartrate.

-

The resulting solution is then subjected to slow evaporation at a constant temperature (e.g., room temperature).

-

Allow the solution to stand undisturbed for several days to a week.

-

Colorless, prismatic single crystals should form as the solvent evaporates and the solution becomes supersaturated.

-

Carefully harvest the crystals from the mother liquor.

-

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, their diffraction patterns are measured using a single-crystal X-ray diffractometer.

-

Instrumentation: A four-circle diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

-

Procedure:

-

A selected single crystal of appropriate dimensions (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

-

The crystal is placed in the X-ray beam, and the diffractometer is used to orient the crystal and collect diffraction data at various orientations.

-

Data collection is typically performed at a controlled temperature (e.g., 293 K or a lower temperature to reduce thermal motion).

-

A full sphere of diffraction data is collected by systematically rotating the crystal and detector.

-

The intensities of the diffracted X-rays are recorded for a large number of reflections.

-

Structure Solution and Refinement

The collected diffraction data is then processed to determine the arrangement of atoms within the crystal lattice.

-

Software: Standard crystallographic software packages (e.g., SHELX, Olex2).

-

Procedure:

-

Data Reduction: The raw diffraction intensities are corrected for various factors, including polarization, Lorentz factor, and absorption, to obtain the structure factor amplitudes.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares method to achieve the best possible agreement between the observed and calculated structure factor amplitudes. This iterative process minimizes the R-factor, a measure of the goodness of fit.

-

Hydrogen Atom Location: Hydrogen atoms are typically located from the difference Fourier map and their positions are refined.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

-

Visualizing the Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of L-(+)-Tartaric acid monopotassium salt.

References

Unveiling the Toxicological Profile of Potassium L-Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety data for Potassium L-tartrate, a compound widely used in the food and pharmaceutical industries. This document synthesizes available data on its acute, chronic, genetic, and reproductive toxicity, presenting quantitative data in structured tables and outlining experimental methodologies based on established international guidelines. Visual representations of key conceptual frameworks are also provided to facilitate understanding.

Chemical and Physical Properties

Potassium L-tartrate, also known as potassium bitartrate (B1229483) or cream of tartar, is the potassium acid salt of L-(+)-tartaric acid.[1] It is a natural byproduct of winemaking.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₄H₅KO₆ | [1] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| CAS Number | 868-14-4 | [1] |

| Appearance | White crystalline or granulated powder | [1][3] |

| pH (1% aqueous solution) | 7.0 - 9.0 | [3] |

| Solubility | Soluble in water, insoluble in alcohol | [1][4] |

Regulatory Status and Acceptable Daily Intake (ADI)

Potassium L-tartrate is affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food with no limitation other than current good manufacturing practice.[1][5]

Regulatory bodies have established an Acceptable Daily Intake (ADI) for L-tartaric acid and its salts, including potassium L-tartrate.

| Regulatory Body | ADI Value (as tartaric acid) | Reference |

| JECFA (Joint FAO/WHO Expert Committee on Food Additives) | 0-30 mg/kg bw | [3] |

| EFSA (European Food Safety Authority) | Group ADI of 240 mg/kg bw/day | [6] |

| Food Safety Commission of Japan (FSCJ) | 24 mg/kg bw/day | [7] |

Toxicological Data

Acute Toxicity

The acute toxicity of potassium L-tartrate is considered to be low.

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | LDLo (Lowest published lethal dose) | 22,000 mg/kg | [4][8] |

Experimental Protocol (Based on OECD Guideline 423)

While the specific protocol for the cited LDLo study is not available, a typical acute oral toxicity study following OECD Guideline 423 (Acute Toxic Class Method) would involve the following:

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females as they are often slightly more sensitive.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Acute Oral Toxicity Experimental Workflow.

Chronic Toxicity and Carcinogenicity

Long-term studies on tartrates have not shown evidence of carcinogenicity. A chronic study in rats using monosodium L(+)-tartrate is considered relevant for assessing the safety of potassium L-tartrate.

| Species | Route | Duration | NOAEL | Findings | Reference |

| Rat | Oral (diet) | 2 years | 3,100 mg/kg bw/day (as monosodium L(+)-tartrate) | No indication of carcinogenicity. | [6] |

| Rat | Oral (diet) | 2 years | 2,440 mg/kg bw/day (as L-tartaric acid) | No toxicity or carcinogenicity. | [7] |

Experimental Protocol (Based on OECD Guideline 452)

A combined chronic toxicity/carcinogenicity study, such as one following OECD Guideline 452, would generally entail:

-

Test Animals: Typically rats of a commonly used laboratory strain, with equal numbers of males and females per group.

-

Dose Administration: The test substance is administered in the diet, drinking water, or by gavage for a period of 24 months. At least three dose levels and a concurrent control group are used.

-

Observations: Detailed clinical observations are made throughout the study. Body weight and food/water consumption are recorded weekly. Hematology and clinical biochemistry are evaluated at specified intervals.

-

Pathology: A full necropsy is performed on all animals. A comprehensive histopathological examination of all organs and tissues is conducted.

Logical flow of chronic toxicity assessment.

Genotoxicity

Available data indicates that L(+)-tartaric acid and its salts, including potassium L-tartrate, do not have genotoxic potential.[6][7]

| Assay Type | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without | Negative | [6] |

| In vitro Chromosomal Aberration Test | Mammalian Cells | With and without | Negative | [6] |

| In vivo Micronucleus Test | Rodent | N/A | Negative | [7] |

Experimental Protocols (General Overview based on OECD Guidelines)

-

Ames Test (OECD 471): Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies.

-

In Vitro Chromosomal Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, cells are harvested, and metaphase chromosomes are examined for structural aberrations.

-

In Vivo Micronucleus Test (OECD 474): Rodents are treated with the test substance. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei, which are indicative of chromosomal damage.

Standard battery of genotoxicity tests.

Reproductive and Developmental Toxicity

Studies available on L(+)-tartaric acid and its salts have not indicated any significant effects on maternal or developmental toxicity.[6] While no specific reproductive toxicity studies were found, observations from the chronic toxicity study did not reveal any effects on reproductive organs.[6]

| Study Type | Species | Findings | Reference |

| Maternal/Developmental Toxicity | Not specified | No relevant effects reported. | [6] |

| Chronic Toxicity (Reproductive Organs) | Rat | No effects on reproductive organs. | [6] |

| Developmental Toxicity | Rat, Mouse | No toxicity. | [7] |

Experimental Protocol (Based on OECD Guideline 414 - Prenatal Developmental Toxicity Study)

A typical prenatal developmental toxicity study would involve:

-

Test Animals: Pregnant female animals (usually rats or rabbits).

-

Dose Administration: The test substance is administered daily during the period of organogenesis.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

-

Fetal Examination: Near the end of gestation, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.

Other Toxicological Information

-

Irritation: Potassium L-tartrate can be irritating to the eyes, respiratory system, and skin.[4]

-

Human Effects: Ingestion of excessive amounts may lead to gastrointestinal symptoms such as violent vomiting, diarrhea, and abdominal pain.[4][9] Acute potassium poisoning from ingestion is rare due to the emetic effect and rapid renal excretion.[4]

Conclusion

Based on the available data, Potassium L-tartrate exhibits a low order of acute toxicity and is not considered to be genotoxic or carcinogenic. No significant reproductive or developmental effects have been reported at doses relevant to human exposure. Its long history of use in food and its GRAS status further support its safety profile when used in accordance with good manufacturing practices. Professionals in drug development should consider the potential for irritation and the effects of excessive ingestion, although these are unlikely to be of concern at typical pharmaceutical excipient levels.

References

- 1. NTP technical report on the toxicity studies of Toxicity Studies of Antimony Potassium Tartrate (CAS No. 28300-74-5) in F344/N Rats And B6C3F1 Mice (Drinking Water and Intraperitoneal Injection Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. criver.com [criver.com]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. DailyMed - BRIMONIDINE TARTRATE solution [dailymed.nlm.nih.gov]

- 7. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

The Arc of Purity: A Technical Guide to the Historical Development of Tartaric Acid Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartaric acid, a naturally occurring dicarboxylic acid, has played a pivotal role in the development of stereochemistry and remains a crucial chiral building block in modern pharmaceuticals and fine chemicals. Its journey from a crude byproduct of winemaking to a highly purified, enantiomerically specific compound is a story of evolving chemical understanding and technological advancement. This technical guide provides an in-depth exploration of the historical and modern methods of tartaric acid isolation, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the core concepts and workflows. From the foundational precipitation methods of the 18th century to contemporary enzymatic resolutions, this paper serves as a comprehensive resource for understanding the purification of this essential organic acid.

Early Developments: The Dawn of Tartaric Acid Chemistry

The history of tartaric acid is intrinsically linked to the art of winemaking, where it naturally occurs and precipitates as potassium bitartrate, commonly known as argol or tartar.[1][2] For centuries, this "wine stone" was the primary source of tartrates, though the free acid remained elusive.

Scheele's Breakthrough: The First Isolation (1769)

The first successful isolation of tartaric acid was achieved in 1769 by the Swedish chemist Carl Wilhelm Scheele.[1][3] Working in a pharmacy laboratory, Scheele devised a method to liberate the acid from its potassium salt, a landmark achievement in organic chemistry.[4] His process laid the groundwork for the chemical industry that would later develop around this valuable compound.

Objective: To isolate free tartaric acid from cream of tartar (potassium bitartrate).

Materials:

-

Cream of tartar (potassium bitartrate, KHC₄H₄O₆)

-

Lime water (a saturated solution of calcium hydroxide (B78521), Ca(OH)₂)

-

Oil of vitriol (sulfuric acid, H₂SO₄)

-

Water

-

Filter paper or cloth

Methodology:

-

Preparation of the Tartrate Salt: A solution of cream of tartar is prepared by dissolving it in boiling water.

-

Precipitation of Calcium Tartrate: To the hot tartrate solution, lime water is added. This results in the precipitation of calcium tartrate (CaC₄H₄O₆), a less soluble salt.[4] The reaction proceeds as follows: 2 KHC₄H₄O₆(aq) + Ca(OH)₂(aq) → CaC₄H₄O₆(s) + K₂C₄H₄O₆(aq) + 2 H₂O

-

Isolation of Calcium Tartrate: The precipitated calcium tartrate is separated from the solution by filtration. The solid is washed with water to remove soluble potassium tartrate and other impurities.

-

Acidification to Free Tartaric Acid: The purified calcium tartrate is then treated with a dilute solution of oil of vitriol (sulfuric acid). This reaction precipitates calcium sulfate (B86663) (CaSO₄) and leaves free tartaric acid in solution.[4] CaC₄H₄O₆(s) + H₂SO₄(aq) → H₂C₄H₄O₆(aq) + CaSO₄(s)

-

Final Purification: The solution is filtered to remove the calcium sulfate precipitate. The resulting aqueous solution of tartaric acid is then concentrated by evaporation, leading to the crystallization of pure tartaric acid.[4]

The Age of Chirality: Pasteur's Seminal Work

The mid-19th century witnessed a profound discovery that would forever change the landscape of chemistry, with tartaric acid at its epicenter. In 1848, Louis Pasteur, while studying the crystalline forms of sodium ammonium (B1175870) tartrate, made a groundbreaking observation that led to the concept of molecular chirality.[5][6]

Manual Resolution of Enantiomers (1848)

Pasteur noticed that upon crystallizing a solution of sodium ammonium tartrate below 28°C, two distinct types of crystals were formed.[7][8] These crystals were nonsuperimposable mirror images of each other, exhibiting what he termed hemihedrism.[1] With painstaking patience and a pair of tweezers, Pasteur manually separated the "right-handed" and "left-handed" crystals.[6][7] He found that solutions of each crystal type were optically active, rotating plane-polarized light in equal but opposite directions.[6] This was the first-ever resolution of a racemic mixture and the dawn of stereochemistry.[6]

Objective: To separate the enantiomers of racemic sodium ammonium tartrate by manual crystal sorting.

Materials:

-

Racemic tartaric acid

-

Sodium hydroxide (NaOH)

-

Ammonium hydroxide (NH₄OH)

-

Water

-

Microscope or magnifying glass

-

Tweezers

Methodology:

-

Preparation of Racemic Sodium Ammonium Tartrate: Racemic tartaric acid is neutralized with sodium hydroxide and ammonium hydroxide to form a concentrated aqueous solution of sodium ammonium tartrate.

-

Crystallization: The concentrated solution is allowed to slowly evaporate at a temperature below 28°C.[7][8] This is a critical step, as above this temperature, the hemihedral facets on the crystals do not form.[8]

-

Crystal Observation and Separation: As crystals form, they are observed under a microscope. Two distinct crystal forms, which are mirror images of each other, will be present.[6] Using a pair of tweezers, the "right-handed" and "left-handed" crystals are carefully separated into two piles.[6]

-

Verification of Optical Activity: Separate solutions of the "right-handed" and "left-handed" crystals are prepared in water. The optical rotation of each solution is then measured using a polarimeter. The solution of "right-handed" crystals will be dextrorotatory, while the solution of "left-handed" crystals will be levorotatory, with the magnitude of rotation being equal.[6]

Industrial Scale Production: From Wine Byproducts to Purified Acid

The growing demand for tartaric acid in the food, pharmaceutical, and chemical industries necessitated the development of large-scale production methods. The traditional industrial process builds upon Scheele's original chemistry, utilizing the byproducts of wine fermentation as its primary feedstock.[3]

The Traditional Industrial Process

This method involves the extraction of tartrates from wine lees (the sediment left after fermentation) and argol. The process flow generally follows these steps: extraction, precipitation as calcium tartrate, and acidification to yield tartaric acid.[9]

Objective: To produce tartaric acid on an industrial scale from wine lees.

Materials:

-

Wine lees or argol

-

Water

-

Calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) and calcium chloride (CaCl₂)

-

Sulfuric acid (H₂SO₄)

-

Activated carbon

-

Filter presses, reaction vats, crystallizers, centrifuges

Methodology:

-

Extraction: The wine lees are treated with hot water or a dilute acid to dissolve the potassium bitartrate.

-

Precipitation of Calcium Tartrate: The resulting solution is treated with calcium hydroxide or a combination of calcium carbonate and calcium chloride to precipitate calcium tartrate.[9]

-

Filtration and Washing: The precipitated calcium tartrate is separated from the liquid phase using filter presses and washed with water to remove impurities.[9]

-

Acidification: The purified calcium tartrate is reacted with sulfuric acid in agitated vats to produce a solution of tartaric acid and a precipitate of calcium sulfate.[9]

-

Purification: The tartaric acid solution is filtered to remove the calcium sulfate. The solution is then decolorized with activated carbon and further purified.[9]

-

Concentration and Crystallization: The purified solution is concentrated under vacuum, leading to the crystallization of tartaric acid.[9]

-

Centrifugation and Drying: The tartaric acid crystals are separated from the mother liquor using a centrifuge and then dried.[9]

Modern Advancements in Tartaric Acid Isolation

In recent decades, research has focused on developing more efficient, environmentally friendly, and selective methods for tartaric acid production and resolution. These modern techniques offer significant advantages over traditional methods in terms of yield, purity, and sustainability.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to enhance the extraction of tartaric acid from raw materials like wine lees. The cavitation effect produced by the ultrasound waves disrupts cell walls and improves solvent penetration, leading to higher extraction yields in shorter times.[10]

Objective: To extract tartaric acid from wine lees using ultrasound assistance.

Materials:

-

Wine lees

-

Sulfuric acid solution (e.g., 0.06 mol/L)

-

Ultrasound probe or bath

-

Temperature-controlled water bath

Methodology:

-

Sample Preparation: A solid-to-liquid ratio of 1:3 (wine lees to sulfuric acid solution) is prepared.[10]

-

Ultrasonic Treatment: The mixture is subjected to ultrasound treatment for a specified duration (e.g., 6 minutes) at a set power (e.g., 500W).[10]

-

Extraction: The extraction is carried out for a total time of 15-20 minutes at an elevated temperature (e.g., 75-80°C).[10]

-

Recovery: The tartaric acid is recovered from the solution using conventional purification methods.

Reactive Extraction

Reactive extraction is a separation technique where the target compound (tartaric acid) reacts with an extractant in an organic phase to form a complex that is soluble in the organic phase. This allows for the selective transfer of the acid from the aqueous phase to the organic phase.

Objective: To separate tartaric acid from an aqueous solution using a reactive extractant.

Materials:

-

Aqueous solution of tartaric acid

-

Extractant: Amberlite LA-2 (a secondary amine)[9]

-

Diluent: Butyl acetate (B1210297) or chloroform[9]

-

Modifier: 1-octanol[9]

Methodology:

-

Organic Phase Preparation: A solution of Amberlite LA-2 is prepared in the chosen diluent, with the addition of 1-octanol (B28484) as a modifier (e.g., 10% in chloroform (B151607) or 20% in butyl acetate).[9]

-

Extraction: The organic phase is mixed with the aqueous tartaric acid solution and stirred vigorously for a short period (e.g., 1 minute).[9]

-

Phase Separation: The mixture is allowed to separate into aqueous and organic phases.

-

Back-Extraction: The tartaric acid is then recovered from the organic phase by back-extraction into a suitable aqueous solution.

Enzymatic Production of Enantiomeric Tartaric Acid

Modern biotechnology offers a highly selective method for producing specific enantiomers of tartaric acid. This process utilizes enzymes, such as cis-epoxysuccinate hydrolase (CESH), to catalyze the asymmetric hydrolysis of a prochiral substrate.[5]

Objective: To produce L-(+)-tartaric acid via enzymatic hydrolysis.

Materials:

-

cis-epoxysuccinate (substrate)

-

cis-epoxysuccinate hydrolase (CESH) from a suitable microorganism (e.g., Nocardia tartaricans)[5]

-

Buffer solution

Methodology:

-

Reaction Setup: A solution of cis-epoxysuccinate is prepared in a suitable buffer.

-

Enzymatic Reaction: The CESH enzyme is added to the substrate solution, and the reaction is allowed to proceed under controlled temperature and pH. The enzyme specifically hydrolyzes the cis-epoxysuccinate to produce L-(+)-tartaric acid with very high enantiomeric excess.[5]

-

Product Isolation: The L-(+)-tartaric acid is then isolated and purified from the reaction mixture.

Quantitative Data Summary

The following table summarizes the available quantitative data for the different tartaric acid isolation methods discussed. It is important to note that for historical methods, precise yield and purity data are often not available and can vary significantly.

| Method | Starting Material | Key Reagents | Typical Yield | Purity |

| Scheele's Method (1769) | Cream of Tartar | Ca(OH)₂, H₂SO₄ | Not well documented | Likely moderate |

| Pasteur's Resolution (1848) | Racemic Sodium Ammonium Tartrate | - | Dependent on manual separation efficiency | High for separated enantiomers |

| Traditional Industrial Process | Wine Lees | Ca(OH)₂/CaCO₃, H₂SO₄ | 100-150 kg per ton of wine lees[10] | >99% after purification[2] |

| Ultrasound-Assisted Extraction | Wine Lees | H₂SO₄ | ~74 g/kg of wine lees[10] | Dependent on subsequent purification |

| Reactive Extraction | Aqueous Tartaric Acid | Amberlite LA-2, Organic Solvents | 85-95% extraction efficiency[9] | High |

| Enzymatic Production (CESH) | cis-epoxysuccinate | cis-epoxysuccinate hydrolase | >90% molar conversion[5] | Nearly 100% enantiomeric excess[5] |

Visualizing the Processes

The following diagrams, created using the DOT language, illustrate the workflows and logical relationships of the key tartaric acid isolation methods.

Caption: Workflow of Scheele's 1769 tartaric acid isolation method.

Caption: Pasteur's 1848 manual resolution of tartrate enantiomers.

Caption: Traditional industrial process for tartaric acid production.

Caption: Comparison of modern tartaric acid isolation techniques.

Conclusion

The historical development of tartaric acid isolation is a microcosm of the evolution of chemical science itself. From Scheele's foundational wet chemistry to Pasteur's revolutionary discovery of chirality, and onward to the sophisticated and highly selective modern techniques, the pursuit of pure tartaric acid has driven innovation. For researchers and professionals in drug development, understanding this historical context provides not only a deeper appreciation for the tools and techniques available today but also a framework for future advancements in chiral separations and green chemistry. The journey of tartaric acid from a simple wine byproduct to a cornerstone of stereochemistry continues to inspire new avenues of scientific inquiry.

References

- 1. xray-exhibit.scs.illinois.edu [xray-exhibit.scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. redalyc.org [redalyc.org]

- 5. mdpi.com [mdpi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. science.widener.edu [science.widener.edu]

- 9. cjm.ichem.md [cjm.ichem.md]

- 10. jes.utm.md [jes.utm.md]

Methodological & Application

Application Notes and Protocols: Potassium L-Tartrate as a Resolving Agent in Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development. One of the most established and economically viable methods for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1][2][3]

This application note provides a detailed overview of the use of Potassium L-tartrate (also known as potassium hydrogen L-tartrate) as a chiral resolving agent. Potassium L-tartrate, a derivative of the readily available and inexpensive L-tartaric acid, offers an effective and economical choice for the resolution of racemic bases, particularly amines.[2]

Principle of Resolution:

The fundamental principle behind this technique lies in the reaction of a racemic base (a 1:1 mixture of R and S enantiomers) with an enantiomerically pure chiral acid, such as Potassium L-tartrate. This reaction forms a pair of diastereomeric salts: (R)-Base-(L)-Tartrate and (S)-Base-(L)-Tartrate. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequent liberation of the base from the separated diastereomeric salt yields the desired enantiomerically enriched compound.

Data Presentation: Efficacy of Tartaric Acid and its Derivatives in Chiral Resolution

The selection of an appropriate resolving agent and solvent system is often empirical and crucial for a successful resolution. The following table summarizes representative data for the chiral resolution of various racemic amines using L-tartaric acid and its derivatives. While specific data for Potassium L-tartrate is not extensively tabulated in the literature, the data for L-tartaric acid and its monoethyl ester provide a strong indication of the potential efficacy.

| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Racemate:Agent) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| 1-Phenylethylamine | (+)-Monoethyl tartrate | Methanol (B129727) | 1:0.5 | 35 | >95 | [4] |

| 2-Aminoheptane | (+)-Monoethyl tartrate | Ethanol | 1:0.6 | 40 | 92 | [4] |

| 1-(4-Chlorophenyl)ethylamine | (-)-Monoethyl tartrate | Isopropanol | 1:0.5 | 38 | >98 | [4] |

| Ephedrine | (2R,3R)-Dibenzoyltartaric Acid Sodium Salt | Water | 1:0.5 | 92.5 | ~100 | |